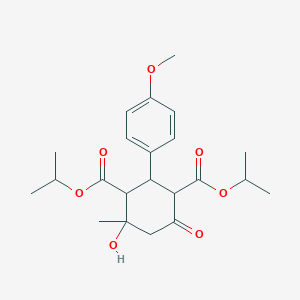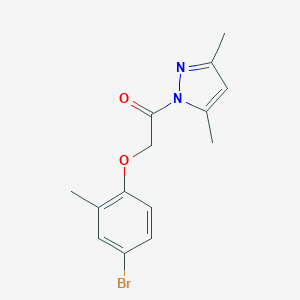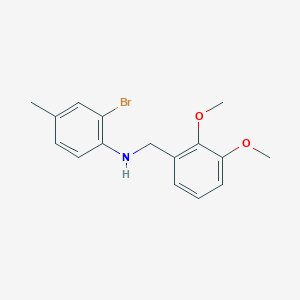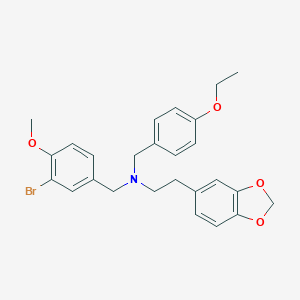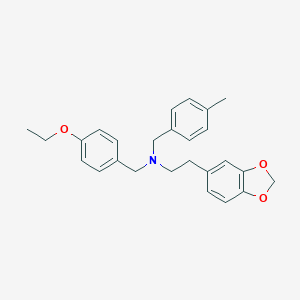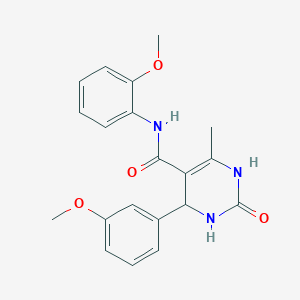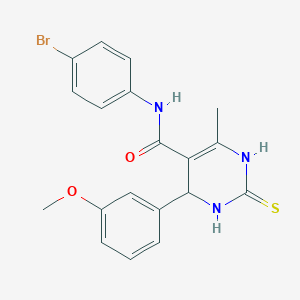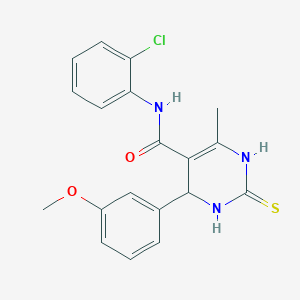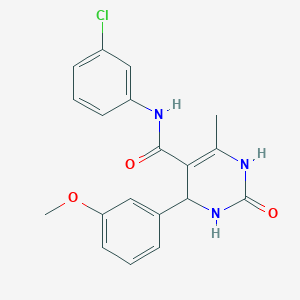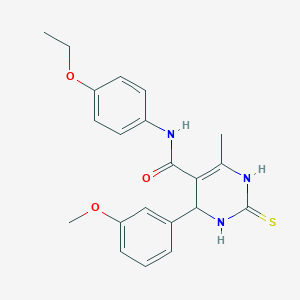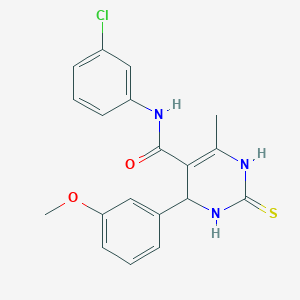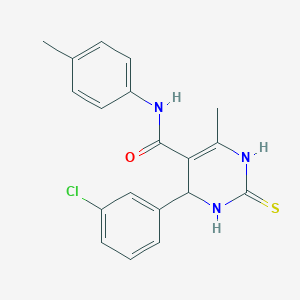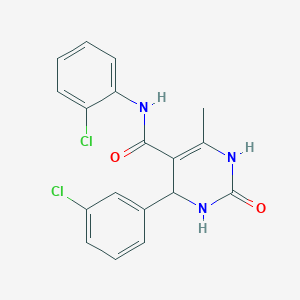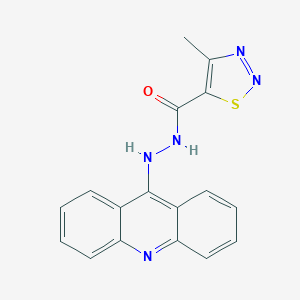
N'-(ACRIDIN-9-YL)-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is a compound that has garnered significant interest in the scientific community due to its potential antimicrobial and anticancer properties . This compound is part of the broader class of hydrazide-hydrazones, which are known for their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide typically involves the reaction of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid with acridin-9-yl-hydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Medicine: Potential anticancer agent, showing promising results in vitro against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound likely disrupts bacterial cell wall synthesis or function, leading to cell death . In terms of anticancer activity, it may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid hydrazide: Shares a similar core structure but lacks the acridin-9-yl moiety.
Acridin-9-yl-hydrazine: Contains the acridine moiety but lacks the thiadiazole structure.
Uniqueness
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is unique due to its combined structural features, which contribute to its enhanced biological activity. The presence of both the thiadiazole and acridine moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .
属性
分子式 |
C17H13N5OS |
|---|---|
分子量 |
335.4g/mol |
IUPAC 名称 |
N'-acridin-9-yl-4-methylthiadiazole-5-carbohydrazide |
InChI |
InChI=1S/C17H13N5OS/c1-10-16(24-22-19-10)17(23)21-20-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,18,20)(H,21,23) |
InChI 键 |
UVJHMRDZWVKJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
规范 SMILES |
CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


